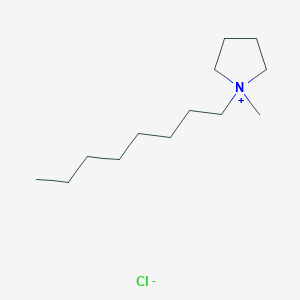
n-Ethyl-d-serine
Übersicht
Beschreibung
N-Ethyl-d-serine is a derivative of D-serine, which is a potent co-agonist at the NMDA glutamate receptor . D-serine has been the object of many preclinical studies to ascertain its metabolism, its regional and cellular distribution in the brain, its physiological functions, and its possible clinical relevance .
Synthesis Analysis
D-serine is synthesized from L-serine by the neuronal enzyme serine racemase (SRR) . Both SRR and D-serine are enriched in cortico-limbic brain regions . In mice where the expression of Phgdh has been genetically silenced in astrocytes, the levels of cortical L-serine were reduced by approximately 60% and the levels of D-serine by more than 80%, thereby demonstrating that astrocytes are the primary source of L-serine for neuronal D-serine synthesis .Molecular Structure Analysis
D-serine is a co-agonist at the NMDA glutamate receptor . Molecular dynamics simulations reveal that D-serine competes with glutamate for binding to the NMDA receptor . This finding is supported by electrophysiology experiments with consequences for D-serine-focused therapeutic strategies for myriad neurological disorders .Chemical Reactions Analysis
D-serine is a direct, full agonist at the D-serine/glycine modulatory site of the N-methyl-D-aspartate-type glutamate receptors (NMDAR) . It has been assessed as a treatment for multiple psychiatric and neurological conditions .Physical And Chemical Properties Analysis
The physicochemical properties of D-serine have been surveyed owing to the addition of co-solute into its solutions . The interpretation of physicochemical properties is done with reference to various interactions like ion–ion, ion–solvent, solute–solvent interactions, etc .Wissenschaftliche Forschungsanwendungen
- Findings : Transgenic models with serine racemase (SRR) knockout flies show altered sleep patterns. Exogenous n-Ethyl-d-serine administration rescues sleep disturbances .
Sleep Regulation
Antidepressant-Like Effects
Serine Racemase Regulation
Wirkmechanismus
Target of Action
n-Ethyl-d-serine is a derivative of the amino acid d-serine. The primary target of d-serine is the N-methyl-d-aspartate receptor (NMDAR) . NMDARs are glutamate receptors that play a key role in synaptic plasticity, which is associated with learning and memory .
Mode of Action
n-Ethyl-d-serine, like d-serine, is believed to act as a co-agonist at the glycine modulatory site of the NMDAR . This means that it works alongside glutamate to activate the NMDAR. The activation of NMDARs is critical for synaptic transmission and plasticity .
Biochemical Pathways
The biochemical pathway of d-serine involves its synthesis from l-serine by the enzyme serine racemase (SRR) . D-serine is then released at dendritic spines to prime their post-synaptic NMDARs for an instantaneous response to glutamate
Pharmacokinetics
D-serine is known to be metabolized primarily by the enzyme d-amino acid oxidase (daao) . The pharmacokinetics of n-Ethyl-d-serine would likely be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the presence of the ethyl group could potentially influence these properties compared to d-serine.
Result of Action
The activation of NMDARs by n-Ethyl-d-serine could have several effects at the molecular and cellular levels. For instance, it could enhance synaptic plasticity, which is crucial for learning and memory . .
Action Environment
The action of n-Ethyl-d-serine, like that of d-serine, could be influenced by various environmental factors. For example, the activity of enzymes such as SRR and DAAO, which are involved in the synthesis and degradation of d-serine respectively, could be affected by factors such as pH and temperature . Additionally, the presence of other molecules that interact with NMDARs could also influence the action of n-Ethyl-d-serine.
Safety and Hazards
D-serine appears safe at currently studied maximal doses, with potential safety in combination with D-amino acid oxidase (DAAO) inhibitors . When D-serine doses >500 mg/kg are used in rats, nephrotoxicity, manifesting as an acute tubular necrosis syndrome, seen within hours of administration is highly common .
Zukünftige Richtungen
D-serine remains under active study for schizophrenia, both directly and indirectly through D-amino acid oxidase (DAAO) inhibitors . It may also have antidepressant properties . Clinical studies have also shown that D-serine may be a biomarker for antidepressant response to ketamine . Relevant to both schizophrenia and depression, preclinical and clinical studies with D-serine indicate that it may be effective in reducing cognitive dysfunction .
Eigenschaften
IUPAC Name |
(2R)-2-(ethylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-6-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZPEAGXXTEAV-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475626 | |
| Record name | n-ethyl-d-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Ethyl-d-serine | |
CAS RN |
915405-02-6 | |
| Record name | N-Ethyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915405-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-ethyl-d-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)




![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)

![Carbamic acid, N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3058680.png)



